1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Overview
Description
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H20O3S and a molecular weight of 256.36 g/mol . It is also known by its synonym, 6-hydroxyhexyl p-tolyl sulfone . This compound is characterized by the presence of a hexanol group and a sulfonyl group attached to a 4-methylphenyl ring.
Preparation Methods
The synthesis of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 1-hexanol with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyl group of 1-hexanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Scientific Research Applications
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols . The hydroxyl group can form hydrogen bonds and participate in various biochemical interactions . These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1-Hexanol, 6-[(4-chlorophenyl)sulfonyl]-: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
1-Hexanol, 6-[(4-nitrophenyl)sulfonyl]-: This compound has a nitro group on the phenyl ring, which can significantly alter its chemical and biological properties.
1-Hexanol, 6-[(4-methoxyphenyl)sulfonyl]-: This compound has a methoxy group on the phenyl ring, which can affect its reactivity and interactions.
The uniqueness of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonylhexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRWBFWUKHAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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